2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile
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Overview
Description
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile is an organic compound with a complex structure that includes dichlorophenyl, ethoxy, oxo, and butanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield . Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)hydrazinecarboxylate: Known for its catalytic properties in Mitsunobu reactions.
3,4-Dichlorophenylacetic acid: Used in the synthesis of various organic compounds and has applications in medicinal chemistry.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Uniqueness
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
20535-57-3 |
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Molecular Formula |
C12H11Cl2NO2 |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-4-ethoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C12H11Cl2NO2/c1-2-17-7-12(16)9(6-15)8-3-4-10(13)11(14)5-8/h3-5,9H,2,7H2,1H3 |
InChI Key |
HSACGLUVQLFTCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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